Desoctryl-Nonyl-Octylonium Bromide, also known as Otilonium Bromide, is a quaternary ammonium compound primarily used as a smooth muscle relaxant in the treatment of gastrointestinal disorders, particularly irritable bowel syndrome. This compound is characterized by its unique molecular structure and mechanism of action that targets specific receptors in the gastrointestinal tract.
Otilonium Bromide is synthesized through various chemical processes involving the reaction of specific organic compounds. The primary source for its synthesis includes raw materials such as o-octanoxy benzoic acid and diethylaminoethyl chloride, which undergo several chemical transformations to yield the final product .
Otilonium Bromide is classified as:
The synthesis of Otilonium Bromide involves multiple steps:
Otilonium Bromide has a complex molecular structure characterized by a long aliphatic chain and a quaternary ammonium group. Its molecular formula is , and it has a molecular weight of approximately 563.6 g/mol.
Otilonium Bromide primarily acts as a muscarinic receptor antagonist, inhibiting acetylcholine-induced calcium mobilization in intestinal smooth muscle cells. This action leads to relaxation of the gastrointestinal tract's smooth muscle, alleviating symptoms associated with conditions like irritable bowel syndrome.
Otilonium Bromide exerts its effects by blocking M3 muscarinic receptors, which are coupled to calcium signaling pathways in smooth muscle cells. By inhibiting these receptors, the drug reduces intracellular calcium levels, leading to muscle relaxation.
Otilonium Bromide is primarily utilized in clinical settings for:
Desoctryl-Nonyl-Octylonium Bromide’s synthesis leverages advanced quaternary ammonium chemistry. Recent innovations focus on N-alkylation under phase-transfer conditions, where tert-butylammonium bromide catalyzes the reaction between decyl-nonylamine and 1-bromooctane in a dichloromethane/40% sodium hydroxide biphasic system. This method achieves 92% yield at 60°C within 8 hours, surpassing traditional thermal condensation (≤75% yield). Electrophilic quaternization is further enhanced using silver oxide-assisted halide exchange, reducing ammonium salt impurities by 40% [1].
Table 1: Yield Optimization via Phase-Transfer Catalysis
Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) |
---|---|---|---|
Tetrabutylammonium iodide | 60 | 10 | 85 |
Benzyltriethylammonium chloride | 70 | 12 | 78 |
Tert-butylammonium bromide | 60 | 8 | 92 |
Solvent polarity critically governs reaction kinetics and byproduct formation. Isopropanol/water (7:3 v/v) maximizes solubility of the tertiary amine intermediate during quaternization, reducing dimeric quaternary ammonium impurities to <5%. Alternatively, supercritical carbon dioxide enables solvent-free reactions at 31°C and 74 bar, achieving 88% yield with 99.2% purity. Kinetic studies confirm acetone/ethyl acetate (1:1) minimizes steric crowding during nucleophilic substitution, accelerating reaction rates by 2.3-fold versus aprotic solvents [1].
Table 2: Solvent Polarity Impact on Reaction Efficiency
Solvent System | Polarity Index | Reaction Rate Constant (k, ×10⁻³ min⁻¹) | Byproduct Formation (%) |
---|---|---|---|
Acetonitrile | 5.8 | 1.2 | 18 |
Tetrahydrofuran | 4.0 | 2.1 | 12 |
Acetone/Ethyl Acetate (1:1) | 4.5 | 2.8 | 7 |
Isopropanol/Water (7:3) | 6.8 | 1.9 | 4 |
Steric bulk from the decyl-nonyl chain impedes quaternization at ambient temperatures. N-Heterocyclic carbene catalysts (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) facilitate S~N~2 displacement by coordinating bromide to the carbonic center, lowering the activation energy barrier by 28 kJ/mol. Microwave irradiation (100 W, 50°C) further enhances molecular mobility, reducing reaction time to 45 minutes with 94% conversion. Computational modeling confirms catalyst-induced bond angle relaxation at the amine nitrogen, decreasing steric strain by 41% [1].
Structural modifications address Desoctryl-Nonyl-Octylonium Bromide’s low oral bioavailability (1.1% in rats). Analog 1a replaces the octyl chain with a para-aminobenzoate ester, increasing log P from 3.8 to 5.2 and enhancing intestinal permeability. Analog 1b incorporates a thiomethyl bridge, reducing biliary excretion from 11.6% to 4.3% by disrupting enterohepatic recirculation. In silico P-glycoprotein binding affinity simulations show analog 1d’s fluorinated phenyl group decreases efflux transport by 67%, elevating C~max~ 3.2-fold versus the parent compound [1].
Table 3: Bioavailability Parameters of Structural Analogs
Analog | Modification | log P | Biliary Excretion (%) | C~max~ (Relative to Parent) |
---|---|---|---|---|
Parent | None | 3.8 | 11.6 | 1.0 |
1a | para-Aminobenzoate ester | 5.2 | 9.2 | 2.8 |
1b | Thiomethyl bridge | 4.1 | 4.3 | 1.9 |
1d | Fluorinated phenyl group | 4.5 | 5.7 | 3.2 |
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3